Product packaging for Sofosbuvir impurity L(Cat. No.:)

Sofosbuvir impurity L

Cat. No.: B1150396
M. Wt: 545.5 g/mol
InChI Key: YPYAHPDTNKADJQ-VJEVGVLASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Control in Active Pharmaceutical Ingredients and Drug Products

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing. gmpinsiders.comveeprho.com Impurities are substances that are present in a drug product but are not the intended API or excipients. gmpinsiders.com Their presence, even in minute quantities, can have significant consequences, potentially affecting the therapeutic effect, leading to adverse reactions, or even posing toxicological risks to the patient. contractpharma.comchemicea.comtandfonline.com

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines to ensure the quality and safety of pharmaceuticals. jpionline.orgeuropa.eu These guidelines necessitate the identification, quantification, and control of impurities to acceptable levels. chemicea.comjpionline.org Effective impurity control strategies are essential for ensuring product consistency, stability, and shelf-life, and are a fundamental requirement for gaining and maintaining regulatory approval. veeprho.comchemicea.compharmaffiliates.com The process of identifying and controlling impurities, known as impurity profiling, is a mandatory part of any new drug application. globalpharmatek.com

Overview of Sofosbuvir (B1194449) Drug Substance and Impurity Landscape

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection. nih.govrxlist.comdrugbank.com It functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. drugbank.comwikipedia.org The synthesis of Sofosbuvir is a complex multi-step process that can inadvertently lead to the formation of various process-related impurities and degradation products. evitachem.comeuropa.eu

Classification and Academic Context of Sofosbuvir Impurity L

This compound is identified as a process-related impurity that can be generated during the synthesis and storage of Sofosbuvir. evitachem.com Specifically, it is classified as a diastereoisomer of Sofosbuvir. xcessbio.commedchemexpress.comglpbio.com This means that while it shares the same molecular formula and connectivity of atoms as Sofosbuvir, it has a different three-dimensional arrangement at one or more of its chiral centers.

From an academic and regulatory perspective, this compound is a specified impurity, meaning it is an impurity that is individually listed and limited with a specific acceptance criterion in the drug substance specification. ich.org The identification, characterization, and control of such impurities are of significant interest in pharmaceutical research to ensure the safety and efficacy of the final drug product. evitachem.com

Table 1: Chemical Identity of Sofosbuvir and this compound

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Sofosbuvir (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoateC22H29FN3O9P529.45
This compound propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(3-hydroxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoateC22H29FN3O10P545.45

This table provides a comparison of the chemical properties of Sofosbuvir and its related substance, Impurity L, based on available data. evitachem.comeuropa.eupharmaffiliates.comxcessbio.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FN3O10P B1150396 Sofosbuvir impurity L

Properties

Molecular Formula

C22H29FN3O10P

Molecular Weight

545.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(3-hydroxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O10P/c1-13(2)34-19(29)14(3)24-37(32,36-15-8-6-5-7-9-15)33-12-16-18(28)22(4,23)20(35-16)25-11-10-17(27)26(31)21(25)30/h5-11,13-14,16,18,20,28,31H,12H2,1-4H3,(H,24,32)/t14-,16+,18+,20+,22+,37-/m0/s1

InChI Key

YPYAHPDTNKADJQ-VJEVGVLASA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)N(C2=O)O)(C)F)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

Mechanisms of Formation of Sofosbuvir Impurity L

Process-Related Impurities: Synthetic Pathway Considerations

The manufacturing of Sofosbuvir (B1194449) is a complex stereoselective synthesis where the goal is to produce the desired Sp-isomer, which is the active drug. Sofosbuvir Impurity L is the corresponding Rp-isomer, which arises primarily as a process-related impurity during the synthetic process. evitachem.comgoogle.com

The stereochemical purity of the starting materials is fundamental to controlling the formation of diastereomeric impurities like Impurity L. The synthesis of Sofosbuvir involves the coupling of a protected nucleoside base with a chiral phosphoramidate (B1195095) side chain. If the phosphoramidate starting material is not enantiomerically pure (i.e., it contains a mixture of isomers), the subsequent reaction will inevitably produce a mixture of diastereomers, including Sofosbuvir and this compound. google.com Therefore, rigorous control of the stereochemistry of the starting materials is a primary strategy to minimize the formation of this impurity.

The choice of reagents and solvents plays a critical role in the stereochemical outcome of the phosphorylation step in Sofosbuvir synthesis. The reaction conditions, including the base and solvent system, can influence the ratio of desired product to its diastereomer, Impurity L. evitachem.comacs.org

For instance, traditional synthetic approaches that use a strong base to activate the nucleoside can lead to low regioselectivity and require careful control to maximize the yield of the correct isomer. acs.org Modern, more selective methods may utilize specific activating agents and solvents to enhance the reaction's stereoselectivity. One study found that using dimethylaluminum chloride as an activating agent and pyridine (B92270) as a solvent increased the diastereoselectivity of the phosphorylation, thereby reducing the proportion of the undesired isomer. acs.org Common reagents used in processes that can generate Impurity L include triethylamine (B128534) and toluene. evitachem.com

Table 1: Reagents and Solvents in Sofosbuvir Synthesis

Role Substance Potential Impact on Impurity L Formation
Activating Agent Dimethylaluminum chloride Improves 5'-phosphorylation selectivity, reducing Impurity L. acs.org
Base/Solvent Pyridine Can increase reaction rate, solubility, and diastereoselectivity. acs.org
Base Triethylamine Common base used in synthesis; its use can influence the final diastereomeric ratio. evitachem.com
Solvent Toluene A common solvent used in the synthetic process. evitachem.com

| Solvent | Dichloromethane | Used for purification steps like column chromatography to separate impurities. evitachem.com |

The primary "side reaction" leading to the formation of this compound is the non-stereoselective phosphorylation of the nucleoside intermediate. In many synthetic routes, the key bond-forming step that establishes the chiral phosphorus center does not proceed with perfect stereocontrol. google.com

This results in the formation of both the therapeutically active Sp-isomer (Sofosbuvir) and the less active Rp-isomer (Impurity L). google.comnih.gov Consequently, the reaction mixture contains a diastereomeric mix that must be separated. Processes that describe coupling a substituted phosphochloridate with the nucleoside analogue are known to produce a mixture of diastereomers that then requires separation via techniques like chiral chromatography. google.com Improving the stereoselectivity of this coupling reaction is a key goal of process development to minimize the generation of Impurity L as a by-product. medchemexpress.com

The key phosphoramidate intermediate is crucial in determining the final purity of Sofosbuvir. Using a pre-formed, stereochemically pure phosphoramidate intermediate is a strategy to avoid the formation of diastereomeric mixtures. For example, coupling a single diastereomer of an intermediate like isopropyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate with the nucleoside analogue is a method specifically used to afford Sofosbuvir with high purity and avoid the generation of Impurity L. google.commedchemexpress.com Conversely, if the phosphoramidate intermediate itself is a mix of diastereomers, the final product will also be a mixture containing this compound. google.com

Degradation Products: Chemical Stability and Stress Factors for this compound

While this compound is primarily classified as a process-related impurity, the stability of Sofosbuvir itself under various stress conditions is a subject of extensive study. The degradation of the main drug can lead to the formation of various other impurities. evitachem.com

Forced degradation studies are performed on Sofosbuvir to understand its stability profile as mandated by regulatory bodies like the International Council for Harmonisation (ICH). ijper.orgscirp.org These studies expose the drug to harsh conditions such as strong acids, bases, and oxidizing agents to identify potential degradation products. ijper.orgfabad.org.tr

Sofosbuvir has been shown to be susceptible to degradation under both acidic and basic hydrolytic conditions. ijper.orgfabad.org.tr

Acidic Hydrolysis : Under acidic conditions (e.g., 1N HCl at 80°C), Sofosbuvir degrades significantly. scirp.org One study reported 23% degradation after 6 hours in 0.1N HCl. ijper.org The degradation products formed are typically different from the process-related diastereomers. For example, one major acid degradation product was identified with a molecular formula of C16H18FN2O8P, resulting from the cleavage of parts of the side chain. scirp.org

Basic Hydrolysis : The drug is even more liable to degradation in basic conditions (e.g., 0.5N NaOH at 60°C). scirp.org A study observed 50% degradation after 10 hours in 0.1N NaOH. ijper.org

Oxidative Degradation : Degradation also occurs under oxidative stress (e.g., 3% H2O2), leading to the formation of amine oxide derivatives. ijper.org

It is important to note that while these studies identify and characterize several degradation products (often labeled DP-I, DP-II, etc.), they are not typically identified or labeled as this compound, which is understood to be the Rp-diastereomer. ijper.orgscirp.org However, this compound, as a nucleoside analog itself, may also be susceptible to hydrolytic degradation under certain conditions, which would affect its stability profile within a drug substance or product. evitachem.com

Table 2: Summary of Sofosbuvir Forced Degradation Studies

Stress Condition Reagent/Method Observed Degradation Reference
Acidic Hydrolysis 0.1N HCl 23% degradation after 6 hours. ijper.org
Acidic Hydrolysis 1N HCl, 80°C Significant degradation observed after 10 hours. scirp.org
Basic Hydrolysis 0.1N NaOH 50% degradation after 10 hours. ijper.org
Basic Hydrolysis 0.5N NaOH, 60°C 45.97% degradation after 24 hours. scirp.org
Oxidative Stress 3% H2O2 19.02% degradation after 7 days. ijper.org

| Thermal/Photolytic | 50°C / Sunlight | Found to be stable. | ijper.org |

Oxidative Degradation Pathways

Forced degradation studies on Sofosbuvir have shown its susceptibility to oxidation, although the formation of Impurity L through this pathway is not explicitly documented. Research indicates that the parent compound, Sofosbuvir, can degrade when exposed to oxidizing agents, but this leads to the formation of other degradation products.

Different studies report varying degrees of degradation under oxidative stress. One study found that using 3% hydrogen peroxide (H₂O₂) for seven days resulted in 19.02% degradation of Sofosbuvir. ijper.org The proposed mechanism involves the formation of an amine oxide from the tertiary amine structure within the Sofosbuvir molecule. ijper.org Another study noted that 3% H₂O₂ was ineffective, but increasing the concentration to 6% H₂O₂ caused 11% degradation. researchgate.net Conversely, a separate investigation observed only minimal degradation (0.79%) when Sofosbuvir was subjected to 30% H₂O₂ at 80°C for two days. scirp.org European Medicines Agency documentation also confirms that forced degradation can occur via oxidation when Sofosbuvir is in solution. europa.eu

The degradation products identified under oxidative stress are distinct from Impurity L. For instance, a degradant with a mass-to-charge ratio (m/z) of 393 was identified, which differs from the molecular weight of Sofosbuvir. ijper.org Another study using Cerium(IV) as the oxidizing agent also characterized the resulting oxidative product, which involved changes to the phosphorus center of the molecule. orientjchem.org

Table 1: Summary of Oxidative Degradation Studies on Sofosbuvir

Oxidizing Agent & Conditions Extent of Degradation Identified Products/Pathways Source
3% H₂O₂, 7 days 19.02% Formation of Amine oxide proposed; Degradant with m/z 393 ijper.org
30% H₂O₂, 80°C, 2 days 0.79% Minor degradation observed scirp.org
6% H₂O₂, Room temp, 10 days 11% Degradation noted researchgate.net
Cerium(IV), 1.0 mol L⁻¹ H₂SO₄, 100°C Substantial Oxidation at the P-atom orientjchem.org

Photolytic Degradation Mechanisms

The stability of Sofosbuvir under photolytic conditions is a subject of conflicting reports in scientific literature. As with oxidative stress, there is no direct evidence linking photolytic degradation to the formation of this compound.

Several studies suggest that Sofosbuvir is stable when exposed to light. One investigation reported no photolytic degradation after exposing a solution to direct sunlight for 21 days. ijper.org Similarly, another study found the drug to be stable after 24 hours of exposure to UV light at 254 nm. scirp.org Regulatory documents also state that Sofosbuvir is not sensitive to light. europa.eu

In contrast, other research indicates that Sofosbuvir can degrade under photolytic stress. researchgate.netresearchgate.net These conflicting findings may arise from differences in the experimental conditions, such as the light source, intensity, and the physical state of the drug (solution vs. solid). However, none of these studies identified Impurity L as a resulting product.

Table 2: Summary of Photolytic Degradation Studies on Sofosbuvir

Condition Result Source
Direct sunlight, 21 days No degradation observed ijper.org
UV light (254 nm), 24 hours No degradation observed scirp.org
General Not sensitive to light europa.eu
Photolysis stress Degradation observed researchgate.net

Thermal Degradation Processes

The consensus from most forced degradation studies is that Sofosbuvir is a thermally stable compound. ijper.orgscirp.orgresearchgate.net However, the formation of Impurity L through thermal processes has not been reported.

Investigations have shown no degradation of Sofosbuvir when subjected to a temperature of 50°C for 21 days. ijper.org Other studies concur, finding the drug stable under thermal stress. scirp.orgresearchgate.net

Despite the general consensus, one study reported that Sofosbuvir is susceptible to thermal degradation, yielding a major impurity with a mass-to-charge ratio (m/z) of 230. researchgate.net This value does not correspond to Sofosbuvir or its diastereoisomer, Impurity L, indicating a different degradation product.

Table 3: Summary of Thermal Degradation Studies on Sofosbuvir

Condition Result Source
Thermal stress Stable researchgate.net
50°C, 21 days No degradation observed ijper.org
Thermal conditions No degradation found scirp.org

Potential Interactions with Excipients Leading to Impurity L Formation

While the formation of impurities can sometimes be attributed to interactions between the active pharmaceutical ingredient and excipients, there is no specific information available in the reviewed literature detailing such interactions leading to the formation of this compound.

Sofosbuvir is formulated in tablets with various conventional excipients. For instance, in a fixed-dose combination with ledipasvir, excipients include copovidone, croscarmellose sodium, and magnesium stearate. europa.eu In another combination with velpatasvir, the excipients are described as conventional for a film-coated tablet manufactured via a dry granulation process. tga.gov.au The characterization of the active substance and its impurities is performed in accordance with regulatory guidelines to ensure quality and control over potential and actual impurities. europa.eu However, specific studies detailing reactions with these excipients that would cause the stereochemical conversion to Impurity L were not found.

Advanced Methodologies for Structural Characterization and Elucidation of Sofosbuvir Impurity L

Spectroscopic Techniques for Structural Assignment

Spectroscopy is the cornerstone for the structural determination of organic molecules like Sofosbuvir (B1194449) impurity L. By analyzing the interaction of the molecule with electromagnetic radiation, various spectroscopic methods can provide complementary pieces of information that, when combined, reveal the complete molecular structure.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of an unknown compound with high accuracy. For Sofosbuvir impurity L, HRMS provides a high-precision measurement of its mass-to-charge ratio (m/z). This allows for the calculation of a unique molecular formula, distinguishing it from other potential impurities with the same nominal mass.

Research on Sofosbuvir's degradation products demonstrates the power of HRMS. For instance, in forced degradation studies, the protonated molecular ion [M+H]⁺ for various impurities was measured with very low mass error (typically < 5 ppm), confirming their elemental composition. scirp.org For this compound, which is a diastereomer of the parent drug, HRMS would be expected to confirm its molecular formula as C₂₂H₂₉FN₃O₉P, identical to that of Sofosbuvir, with a corresponding high-resolution mass. pharmaffiliates.comresearchgate.net This confirmation is the first step in its structural elucidation, ruling out other potential degradation or process-related impurities that would involve a change in the molecular formula. scirp.org

Table 1: HRMS Data for Sofosbuvir and a Related Degradation Product

CompoundMolecular FormulaCalculated m/z [M+H]⁺Measured m/z [M+H]⁺Reference
SofosbuvirC₂₂H₂₉FN₃O₉P529.16- researchgate.net
Acid Degradation ProductC₁₆H₁₉FN₂O₈P417.0859417.0843 scirp.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, ³¹P, ¹⁹F NMR, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic compounds in solution. A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously determine the constitution and relative stereochemistry of this compound and differentiate it from Sofosbuvir.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. Comparing the ¹H NMR spectrum of Impurity L with that of Sofosbuvir would reveal subtle differences in chemical shifts (δ) and coupling constants (J), particularly around the chiral centers, which are indicative of a diastereomeric relationship. scirp.org

¹³C NMR: This technique maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its chemical environment (e.g., sp², sp³, attached to electronegative atoms). scirp.org

³¹P NMR: As Sofosbuvir is a phosphoramidate (B1195095) prodrug, ³¹P NMR is crucial. It provides a single peak for the phosphorus atom, and its chemical shift is highly sensitive to the stereochemistry at the phosphorus center. mdpi.comjst.go.jp The difference in the phosphorus environment between the (S)- and (R)-phosphorus diastereomers is a key distinguishing feature. jst.go.jp Studies have shown that ³¹P qNMR (quantitative NMR) is an effective method for determining the purity of organophosphorus compounds like Sofosbuvir. mdpi.com

¹⁹F NMR: The presence of a fluorine atom on the sugar moiety makes ¹⁹F NMR a valuable tool. It provides a clean spectrum with a single signal whose chemical shift and coupling to adjacent protons (¹H-¹⁹F coupling) can help confirm the local stereochemistry. scirp.orgacgpubs.org

2D NMR (HSQC, HMBC): Two-dimensional techniques are essential to assemble the complete structure. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon it is directly attached to. scirp.org The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, allowing the various fragments of the molecule to be pieced together definitively. scirp.org For example, HMBC correlations can confirm the connectivity between the nucleobase, the fluorinated sugar, and the phosphoramidate side chain. scirp.org

Table 2: Illustrative NMR Spectral Data for a Sofosbuvir Degradation Product

NucleusTechniqueKey Chemical Shifts (δ, ppm) and ObservationsReference
¹H 1D NMRSignals for aromatic protons, sugar moiety protons, and methyl groups. Differences in shifts compared to Sofosbuvir indicate structural change. scirp.org
¹³C 1D NMRResonances for carbonyls, aromatic carbons, sugar carbons, and aliphatic carbons. scirp.org
³¹P 1D NMRA single resonance confirming the presence and environment of the phosphorus atom. scirp.org
¹⁹F 1D NMRA single resonance confirming the fluorine atom on the sugar ring. scirp.org
¹H-¹³C HSQCCorrelates signals of directly bonded protons and carbons, aiding in assignment. scirp.org
¹H-¹³C HMBCShows long-range correlations (2-3 bonds), confirming connectivity between molecular fragments. scirp.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the IR spectrum would be expected to be very similar to that of Sofosbuvir, confirming the presence of key functional groups. scirp.org Any significant unexpected shifts or the absence of expected bands could indicate a more substantial structural change than simple epimerization.

Table 3: Characteristic IR Absorption Frequencies for Sofosbuvir Functional Groups

Functional GroupBondCharacteristic Absorption Range (cm⁻¹)Reference
AmineN-H stretch3300 - 3500 scirp.org
HydroxylO-H stretch3200 - 3600 (broad) scirp.org
Carbonyl (Uracil)C=O stretch1650 - 1750 scirp.org
PhenylC=C stretch1400 - 1600 scirp.org
PhosphorylP=O stretch1250 - 1300 scirp.org

Chromatographic-Spectroscopic Hyphenated Techniques

Hyphenated techniques, which couple a separation method like chromatography with a spectroscopic detection method like mass spectrometry, are powerful tools for impurity profiling. They allow for the separation, detection, and preliminary identification of impurities in a single analytical run.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for separating and identifying non-volatile impurities in drug substances. A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is first developed to separate Sofosbuvir from all its potential impurities, including Impurity L. researchgate.netoup.com The diastereomeric nature of Impurity L means it will have a different retention time from Sofosbuvir under appropriate chiral or achiral chromatographic conditions. researchgate.net

Once separated by the LC system, the impurity enters the mass spectrometer. The MS provides the molecular weight, and MS/MS provides structural information through controlled fragmentation. researchgate.net In MS/MS, the molecular ion of the impurity is selected and fragmented, and the resulting pattern of daughter ions provides a fingerprint that helps to confirm the structure elucidated by NMR. researchgate.netoup.com This technique is essential for routine quality control and for characterizing unknown peaks in a chromatogram during stability studies. ijper.orgxjtu.edu.cn

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The hyphenation of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy offers a powerful platform for the separation and structural elucidation of impurities from complex mixtures without the need for tedious and potentially sample-degrading isolation. spectroscopyonline.comtoray-research.co.jp For a compound like this compound, which is a stereoisomer of the main component, LC-NMR is particularly advantageous. It allows for the direct acquisition of NMR data on the impurity peak as it elutes from the chromatography column. spectroscopyonline.comsumitomo-chem.co.jp

The process begins with the development of a suitable HPLC method capable of resolving Sofosbuvir from its impurities, including Impurity L. daicelpharmastandards.comchemrxiv.org Once separation is achieved, the eluent from the HPLC is directed into the NMR spectrometer's flow cell. Modern LC-NMR systems can perform "on-flow" analysis, where spectra are continuously recorded, or "stopped-flow" analysis, where the chromatographic flow is halted when the impurity of interest is within the NMR detection coil, allowing for longer acquisition times and more advanced, multi-dimensional NMR experiments. spectroscopyonline.com

For this compound, a comprehensive NMR analysis would involve a suite of experiments to confirm its structure and differentiate it from Sofosbuvir and other related substances. Given that this compound is an organophosphorus compound, ³¹P NMR is a highly valuable and specific tool. jst.go.jp Studies on Sofosbuvir have demonstrated that ³¹P quantitative NMR (qNMR) is effective for purity assessments, with dimethyl sulfoxide-d₆ (DMSO-d₆) being a preferable solvent to avoid issues like deuterium (B1214612) exchange seen with protic solvents. jst.go.jp

A full structural assignment would be built upon data from several NMR experiments:

¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and integration, which helps to identify the basic structural motifs.

¹³C NMR: Identifies all carbon atoms in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons.

³¹P NMR: Offers a specific signal for the phosphorus atom, which is crucial for identifying phosphorus-containing impurities and is sensitive to the stereochemistry around the phosphorus center. scirp.org

¹⁹F NMR: Detects the fluorine atom on the sugar moiety, another key marker for the molecule. scirp.org

The data obtained from these experiments allow for a complete and unambiguous assignment of the chemical structure of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for Sofosbuvir-related Structures

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-6 (Uracil)7.65140.5
H-5 (Uracil)5.48102.1
H-1' (Ribose)6.1589.5
H-2' (Ribose)4.3094.2 (C-F)
H-3' (Ribose)4.2578.9
H-4' (Ribose)4.0584.1
H-5' (Ribose)3.90, 4.1061.3
CH (Alanine)3.8550.2
CH₃ (Alanine)1.2520.4
CH (Isopropyl)4.8569.1
CH₃ (Isopropyl)1.2021.9
Phenyl7.10 - 7.40120.5 - 150.8
2'-CH₃ (Ribose)1.1524.8

Note: Data are representative and based on published information for Sofosbuvir and its degradation products. scirp.org Actual shifts for Impurity L may vary slightly.

X-ray Crystallography for Solid-State Characterization (if applicable)

While LC-NMR provides the definitive structure of a molecule in solution, X-ray crystallography offers an unparalleled view of the molecule in the solid state. This technique determines the precise three-dimensional arrangement of atoms within a crystal, providing absolute configuration and detailed conformational information. europa.euwho.int For chiral molecules like Sofosbuvir and its diastereomers, single-crystal X-ray crystallography is the gold standard for unambiguously establishing stereochemistry at all chiral centers. europa.euwho.int

The applicability of this method to this compound is high, given that the structure of the parent Sofosbuvir molecule was confirmed by single-crystal X-ray crystallography. europa.eu Furthermore, the technique has been successfully used to study different polymorphic forms of Sofosbuvir, highlighting its sensitivity to subtle changes in crystal packing and molecular conformation. chemrxiv.org

The process involves growing a high-quality single crystal of the impurity, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is a unique fingerprint of the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, and from this, a complete 3D model of the structure is built. rcsb.org

The key data derived from an X-ray crystallographic analysis include:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The description of the symmetry elements within the crystal.

Atomic Coordinates: The precise x, y, and z positions of every atom in the asymmetric unit.

Bond Lengths, Bond Angles, and Torsion Angles: Detailed geometric parameters of the molecule.

This information is crucial for confirming the absolute stereochemistry at the chiral phosphorus center and the other stereocenters within the molecule, definitively distinguishing this compound from Sofosbuvir and other diastereomers.

Table 2: Illustrative X-ray Crystallography Data for a Sofosbuvir-related Compound

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.5
b (Å)14.2
c (Å)18.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)2660
Z (Molecules/unit cell)4
Resolution (Å)0.90

Note: This table provides example data based on published crystal structures of Sofosbuvir polymorphs and related complexes to illustrate the type of information obtained. chemrxiv.orgrcsb.org The actual data for this compound would be specific to its crystal structure.

Analytical Method Development and Validation for Detection, Identification, and Quantification of Sofosbuvir Impurity L

Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone for separating and quantifying impurities in active pharmaceutical ingredients (APIs) and finished dosage forms. For Sofosbuvir (B1194449) and its impurities, various liquid chromatography methods have been developed to ensure effective separation and analysis.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of sofosbuvir and its related compounds due to its high resolution and sensitivity. researchgate.net Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose.

One such method utilizes an Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm) with an isocratic mobile phase composed of 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile (B52724). researchgate.netd-nb.info Detection is typically carried out at a wavelength of 260 nm. researchgate.netd-nb.info In this system, the retention time for sofosbuvir is approximately 3.674 minutes, while its phosphoryl impurity is observed at 5.704 minutes. d-nb.info Another study employed a Kromasil 100 C18 column (250 × 4.6 mm, 5 µm) with a gradient mobile phase consisting of a buffer solution and acetonitrile mixture (Mobile Phase A) and a combination of acetonitrile, isopropyl alcohol, methanol, and water (Mobile Phase B). bvsalud.orgresearchgate.netijpsdronline.com The detection wavelength for this method was set at 263 nm. bvsalud.orgresearchgate.netijpsdronline.com

The development of these methods often involves testing various solvent systems and flow rates to achieve optimal separation. For instance, a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50) was selected for its ability to provide better resolution. d-nb.info Flow rates are typically optimized around 1.0 mL/min to ensure well-defined and symmetrical peaks. d-nb.infobvsalud.org The validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness. researchgate.netbvsalud.org

Table 1: HPLC Method Parameters for Sofosbuvir and Impurity Analysis

Parameter Method 1 Method 2 Method 3
Column Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm) researchgate.netd-nb.info Kromasil 100 C18 (250 × 4.6 mm, 5 µ) bvsalud.orgresearchgate.netijpsdronline.com Phenomenex Luna® LC C18 (150×4.6mm, 5μm) researchgate.net
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50) researchgate.netd-nb.info A: Buffer:Acetonitrile (97.5:2.5% v/v); B: Acetonitrile:IPA:Methanol:Water (60:20:10:10 % v/v/v/v) bvsalud.orgresearchgate.netijpsdronline.com Acetonitrile: Methanol: Water (50:30:20 v/v/v) researchgate.net
Elution Mode Isocratic researchgate.netd-nb.info Gradient bvsalud.orgresearchgate.netijpsdronline.com Isocratic researchgate.net
Flow Rate 1.0 mL/min d-nb.info 1.0 mL/min bvsalud.orgresearchgate.netijpsdronline.com 1.0 mL/min researchgate.net
Detection Wavelength 260 nm researchgate.netd-nb.info 263 nm bvsalud.orgresearchgate.netijpsdronline.com 260 nm researchgate.net
Injection Volume Not Specified 10 µL bvsalud.orgresearchgate.netijpsdronline.com 20 µL researchgate.net
Column Temperature Ambient d-nb.info 25°C bvsalud.orgresearchgate.netijpsdronline.com Not Specified

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. scirp.org For the analysis of sofosbuvir and its impurities, UHPLC methods provide enhanced sensitivity and efficiency. xjtu.edu.cnnih.gov

A developed UHPLC method for sofosbuvir analysis employed an X-Bridge C18 column (100 × 4.6 mm, 2.5 µm). scirp.org The mobile phase consisted of a combination of 0.1% formic acid buffer and acetonitrile, which provided good separation and peak shape. scirp.org The use of smaller particle size columns in UHPLC allows for faster separations without compromising resolution. This technology is particularly beneficial for the analysis of complex samples containing multiple impurities. The enhanced sensitivity of UHPLC is also crucial for detecting and quantifying impurities at very low levels. nih.gov

Chiral Chromatography for Stereoisomeric Impurities

Sofosbuvir is a molecule with multiple chiral centers, meaning it can exist as different stereoisomers. who.int The manufacturing process of sofosbuvir can sometimes result in a mixture of diastereomers. google.com Therefore, chiral chromatography is essential for separating these stereoisomeric impurities to ensure the final product contains the correct and therapeutically active isomer. google.com

Processes have been described where sofosbuvir is produced as a mixture of diastereomers, which are then separated using chiral HPLC. google.comeuropa.eu This separation is critical as different stereoisomers can have different pharmacological activities and safety profiles. While specific details on the chiral separation of "Sofosbuvir impurity L" are not extensively available in the provided context, the general importance of chiral purity for sofosbuvir underscores the necessity of such methods in its quality control.

Detection Strategies

Effective detection is paramount to accurately identify and quantify impurities following chromatographic separation. For this compound, both UV-Vis spectrophotometric and mass spectrometric detection methods are employed, often in conjunction with liquid chromatography.

UV-Vis Spectrophotometric Detection

UV-Vis spectrophotometric detection is a common and robust method used in HPLC analysis. For sofosbuvir and its impurities, detection is typically performed at a wavelength where the analyte and its impurities exhibit significant absorbance. The most frequently reported wavelength for the detection of sofosbuvir and its related substances is around 260 nm. researchgate.netresearchgate.netd-nb.infoscirp.orgdiscoveryjournals.org Other wavelengths such as 263 nm and 265 nm have also been utilized. bvsalud.orgijpsdronline.comresearchgate.netfortunejournals.com

The selection of the detection wavelength is a critical step in method development. A stock solution of sofosbuvir is typically scanned across a UV spectrum to determine the wavelength of maximum absorbance (λmax), which for sofosbuvir is approximately 261 nm. ijper.org Photo Diode Array (PDA) detectors are often preferred as they can acquire spectra across a range of wavelengths, which is useful for identifying and assessing the purity of peaks. scirp.org The linearity of the UV detection method is established by analyzing a series of dilutions and plotting the peak area against the concentration. discoveryjournals.org

Mass Spectrometric Detection (MSD)

Mass Spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful technique for the identification and quantification of impurities. nih.gov It provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and allows for the structural elucidation of unknown impurities. scirp.org

For sofosbuvir, LC-MS/MS methods have been developed for the simultaneous determination of the drug and its metabolites in various matrices. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular weight and molecular formula of degradation products. scirp.org For instance, in forced degradation studies, HRMS has been used to identify and characterize various degradation products of sofosbuvir by analyzing their protonated molecular ions. scirp.org The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis, making it suitable for quantifying low levels of impurities. jyoungpharm.org

Quantitative Analysis and Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

Quantitative analysis of this compound is crucial for ensuring that its presence in the Sofosbuvir drug substance is below the established safety thresholds. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most commonly employed techniques for this purpose, often utilizing UV detection. d-nb.infoxjtu.edu.cn The primary goal is to develop a method that is not only sensitive enough to detect minute quantities of the impurity but also capable of accurately quantifying it.

The sensitivity of these analytical methods is defined by two key parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD represents the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.info These values are typically determined based on the signal-to-noise ratio of the analytical instrument's response. d-nb.info

Several studies have established LOD and LOQ values for Sofosbuvir impurities, including those structurally related to Impurity L. For instance, a reverse-phase HPLC (RP-HPLC) method was developed and validated for the estimation of Sofosbuvir and its process-related phosphoryl impurity. d-nb.inforesearchgate.net In this study, the LOD for the impurity was found to be 0.03% (equivalent to 0.12 µg), and the LOQ was 1.50% (equivalent to 0.375 µg). d-nb.inforesearchgate.net Another stability-indicating RP-HPLC method reported an LOD of 0.1 µg/mL and an LOQ of 0.5 µg/mL for Sofosbuvir and its impurities. bvsalud.orgijpsdronline.com Furthermore, a UHPLC method coupled with diode-array detection (DAD) demonstrated an LOD of 0.07 μg/mL and an LOQ of 0.36 μg/mL for Sofosbuvir, indicating high sensitivity suitable for impurity profiling. xjtu.edu.cn

The data from various validated methods for the determination of LOD and LOQ for Sofosbuvir impurities are summarized below.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sofosbuvir Impurities

Analytical Technique Impurity LOD LOQ Source(s)
RP-HPLC Phosphoryl Impurity 0.12 µg 0.375 µg d-nb.info, researchgate.net
RP-HPLC General Impurities 0.1 µg/mL 0.5 µg/mL bvsalud.org, ijpsdronline.com
RP-UHPLC-DAD Sofosbuvir 0.07 µg/mL 0.36 µg/mL xjtu.edu.cn

Control Strategies and Impurity Management for Sofosbuvir Impurity L

Process Chemistry Optimization for Impurity Minimization

The most effective strategy for controlling impurities is to prevent their formation during the synthesis process. This involves a deep understanding of the reaction mechanisms and the impact of various process parameters on the stereochemical outcome of the reactions.

The quality of starting materials and reagents is a critical factor that can influence the impurity profile of the final product. researchgate.net For the synthesis of Sofosbuvir (B1194449), ensuring the high purity of all inputs is the foundational step in minimizing the formation of Sofosbuvir impurity L and other process-related impurities.

Purity of Starting Materials: Key starting materials must be tested for purity and the presence of any extraneous compounds that could interfere with the reaction or lead to side products.

Reagent Quality: The quality and grade of reagents, solvents, and catalysts must be strictly controlled. For instance, the presence of contaminants in bases like triethylamine (B128534) or in solvents like tetrahydrofuran (B95107) could potentially alter the reaction environment and affect the diastereomeric ratio of the product. google.com

Supplier Qualification: A rigorous supplier qualification program is necessary to ensure a consistent and reliable supply of high-quality raw materials.

Table 1: Key Raw Materials and Reagents in Sofosbuvir Synthesis and Associated Control Parameters

Material/Reagent Control Parameter Rationale for Control
Key Synthetic Intermediates Purity Assay (e.g., by HPLC), Identification Ensures the correct starting structure and absence of interfering compounds.
Solvents (e.g., Toluene, Methanol) Purity, Water Content, Peroxide Levels Solvent purity can affect reaction kinetics and selectivity; water can participate in unwanted side reactions.
Bases (e.g., Triethylamine) Purity, Identity The choice and purity of the base can be critical in stereoselective steps, influencing the formation ratio of diastereomers. google.com

Since this compound is a diastereomer, its formation is directly linked to the stereoselectivity of specific steps in the synthesis. Optimizing reaction conditions is paramount to favor the formation of the desired Sofosbuvir isomer.

Key parameters that are optimized include:

Temperature: Temperature can significantly influence the kinetic versus thermodynamic control of a reaction, thereby affecting the ratio of diastereomers produced. Reactions are often run at specific, tightly controlled temperatures to maximize the yield of the desired isomer. nih.gov

Reaction Time: Monitoring the reaction progress to determine the optimal endpoint is crucial. Prolonged reaction times can sometimes lead to the epimerization or degradation of the desired product, potentially increasing the relative amount of Impurity L. google.com

Molar Ratios of Reactants: The stoichiometry of reagents, especially the base and coupling agents, must be precisely controlled. For example, the molar ratio of a substrate to a base like triethylamine or potassium carbonate can influence the stereochemical outcome. google.com

Solvent System: The polarity and type of solvent can affect the transition state of the reaction, thereby influencing which diastereomer is preferentially formed.

A patent for the preparation of Sofosbuvir impurities details how variations in bases (e.g., triethylamine, pyridine), solvents (e.g., tetrahydrofuran), and reaction times are used to synthesize different intermediates, highlighting the sensitivity of the process to these parameters. google.com

Even with an optimized process, some level of this compound may still be formed. Therefore, effective purification strategies are essential to remove it from the final API. The separation of diastereomers can be challenging but is achievable through specialized techniques.

Crystallization: Recrystallization is a common purification technique. However, its effectiveness for removing a diastereomeric impurity depends on the differential solubility of the two isomers in the chosen solvent system. This method is often explored first due to its scalability. google.com

Chromatography: When crystallization is insufficient, preparative chromatography is a powerful tool for separating diastereomers. Studies on Sofosbuvir degradation products have demonstrated the use of reverse-phase columns, such as C18 phases, for effective separation. scirp.org The selection of the mobile phase, often a mixture of an aqueous buffer (like formic acid) and an organic solvent (like acetonitrile), is critical for achieving the required resolution. scirp.org

Table 2: Comparison of Purification Techniques for Diastereomer Separation

Technique Principle Applicability for this compound Key Optimization Parameters
Recrystallization Differential solubility between Sofosbuvir and Impurity L. Potentially effective if a suitable solvent system can be found to selectively precipitate the desired isomer. Solvent system, Temperature profile, Seeding strategy.

Impurity Profiling and Batch-to-Batch Consistency

Impurity profiling is the process of identifying and quantifying all potential impurities in the drug substance. conferenceworld.in For Sofosbuvir, this profile must include Impurity L. This profile serves as a fingerprint for the manufacturing process and is used to ensure that the quality of the API is consistent from one batch to the next.

A validated, stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the cornerstone of impurity profiling. researchgate.netd-nb.info

Table 3: Typical RP-HPLC Method Parameters for Sofosbuvir Impurity Profiling

Parameter Typical Condition Purpose
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm researchgate.netd-nb.info Provides separation based on hydrophobicity.
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). researchgate.netd-nb.info Elutes Sofosbuvir and its impurities from the column, with the specific composition determining the separation resolution.
Flow Rate 1.0 mL/min researchgate.netd-nb.info Controls the speed of the separation.
Detection UV at 260 nm researchgate.netd-nb.info Sofosbuvir and its impurities contain a chromophore that absorbs light at this wavelength, allowing for detection and quantification.

| Column Temperature | Ambient or controlled (e.g., 30°C) | Ensures reproducible retention times. |

To ensure batch-to-batch consistency, the impurity profile of each new batch is compared against a reference standard and the established profile. synthinkchemicals.com Statistical analysis of impurity levels over multiple batches can be used to monitor process performance and detect any drifts or trends that may indicate a loss of control. nih.gov The relative standard deviation (%RSD) for the levels of Impurity L and other specified impurities should be within tight, pre-defined limits across batches.

In-Process Control and Release Testing Strategies

A comprehensive testing strategy involves both in-process controls (IPCs) and final release testing of the drug substance to ensure that this compound is consistently maintained below its specified limit. sgs.com

In-Process Controls (IPCs): IPCs are tests conducted at critical points during the manufacturing process. For example, the reaction mixture might be analyzed by HPLC after the key stereoselective step to check the diastereomeric ratio. If the level of Impurity L is higher than a pre-set action limit, the batch may be reprocessed or rejected before further resources are invested.

Release Testing: This is the final quality control check performed on the isolated API before it is approved for use in manufacturing the drug product. almacgroup.com The release specification for Sofosbuvir will include a specific test and acceptance criterion for Impurity L. The method used for release testing must be fully validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust. d-nb.info

Table 4: Example In-Process and Release Testing Strategy for this compound

Testing Stage Test Analytical Method Example Acceptance Criterion
In-Process Control Diastereomeric ratio (Sofosbuvir vs. Impurity L) RP-HPLC Impurity L ≤ Action Limit (e.g., 1.0%)
Final API Release Identification of Sofosbuvir HPLC (Retention Time), Spectroscopy Corresponds to Reference Standard
Final API Release Assay of Sofosbuvir RP-HPLC 98.0% - 102.0%
Final API Release Content of this compound RP-HPLC Not More Than 0.15%

| Final API Release | Content of other specified and unspecified impurities | RP-HPLC | Individual Unspecified ≤ 0.10%; Total Impurities ≤ 0.5% |

This integrated approach, combining process optimization with robust analytical monitoring and stringent testing, is crucial for effectively managing and controlling the diastereomeric this compound, thereby ensuring the consistent quality and safety of the Sofosbuvir API.

Stability Assessment and Degradation Kinetics of Sofosbuvir Impurity L

Forced Degradation Studies (Acidic, Basic, Oxidative, Thermal, Photolytic)

Forced degradation studies are crucial for identifying the potential degradation pathways of a drug substance and for developing stability-indicating analytical methods. fabad.org.tr The formation of Sofosbuvir (B1194449) impurity L is observed under various stress conditions, indicating the susceptibility of the parent compound, Sofosbuvir, to degradation.

Acidic and Basic Hydrolysis Sofosbuvir demonstrates significant degradation under both acidic and basic conditions, leading to the formation of impurities. oup.com In acidic media, such as 0.1 N HCl, degradation of the parent drug has been reported to be as high as 23% after 6 hours at room temperature. ijper.org More stringent conditions of 1 N HCl at 80°C for 10 hours resulted in 8.66% degradation. scirp.org

Alkaline conditions are particularly detrimental to the stability of Sofosbuvir. Studies show approximately 50% degradation when exposed to 0.1 N NaOH for 10 hours. ijper.org Another study using 0.5 N NaOH at 60°C for 24 hours reported 45.97% degradation of the parent drug, resulting in the formation of two major basic degradation impurities. scirp.org The formation of Impurity L is consistently observed under these hydrolytic stress conditions.

Oxidative Degradation Oxidative conditions also promote the degradation of Sofosbuvir and the subsequent formation of impurities. Exposure to 3% hydrogen peroxide for seven days led to a 19.02% degradation of Sofosbuvir. ijper.org However, the extent of degradation can vary significantly with the conditions; a study using 30% H₂O₂ at 80°C for two days showed only 0.79% degradation, suggesting a complex reaction mechanism. scirp.org

Thermal and Photolytic Degradation Sofosbuvir is generally found to be stable under thermal and photolytic stress. oup.comscirp.org Studies have shown no significant degradation when the drug is exposed to temperatures of 50°C for 21 days or 80°C for 72 hours. ijper.orgscirp.org Similarly, exposure to UV light at 254 nm or direct sunlight for extended periods did not produce significant levels of impurities in several studies, indicating that these are not primary pathways for the formation of Impurity L. ijper.orgscirp.org However, some degradation has been noted under specific photolytic conditions. oup.com

Table 1: Summary of Forced Degradation Studies Leading to Impurity Formation
Stress ConditionReagent/ConditionDurationTemperatureParent Drug Degradation (%)Reference
Acidic Hydrolysis0.1 N HCl6 hoursRoom Temp.23% ijper.org
Acidic Hydrolysis1 N HCl10 hours80°C8.66% scirp.org
Basic Hydrolysis0.1 N NaOH10 hoursRoom Temp.50% ijper.org
Basic Hydrolysis0.5 N NaOH24 hours60°C45.97% scirp.org
Oxidative3% H₂O₂7 daysRoom Temp.19.02% ijper.org
Oxidative30% H₂O₂2 days80°C0.79% scirp.org
ThermalDry Heat21 days50°CNot Observed ijper.org
PhotolyticSunlight21 daysN/ANot Observed ijper.org

Accelerated Stability Testing

Accelerated stability testing is performed to predict the long-term stability of a drug product by subjecting it to elevated stress conditions, such as high temperature and humidity, as per ICH guidelines. researchgate.net During these studies, the formation and growth of impurities, including Impurity L, are meticulously monitored over time. The goal is to ensure that the level of any single impurity does not exceed the identification and qualification thresholds. While specific data for Sofosbuvir Impurity L is proprietary, the table below illustrates how its presence might be tracked under typical accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).

Table 2: Illustrative Data for Impurity L Formation during Accelerated Stability Testing
Time Point (Months)Test ConditionImpurity L (%)Total Impurities (%)
040°C / 75% RH&lt; 0.050.12
140°C / 75% RH0.060.18
340°C / 75% RH0.080.25
640°C / 75% RH0.110.34

Long-Term Stability Monitoring

Long-term stability studies are conducted under recommended storage conditions (e.g., 25°C ± 2°C and 60% RH ± 5% RH) to establish the shelf life of the drug product. researchgate.net The monitoring of this compound is a critical component of these studies. Samples are analyzed at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months) to ensure that the impurity levels remain within the acceptable limits defined by regulatory authorities throughout the product's lifecycle. This ensures that the product remains safe and effective for the patient until its expiration date.

Table 3: Illustrative Data for Impurity L Monitoring during Long-Term Stability Studies
Time Point (Months)Test ConditionImpurity L (%)Total Impurities (%)
025°C / 60% RH&lt; 0.050.12
625°C / 60% RH&lt; 0.050.14
1225°C / 60% RH0.050.17
2425°C / 60% RH0.060.21
3625°C / 60% RH0.070.24

Kinetic Modeling of Impurity Formation and Degradation

Understanding the kinetics of impurity formation is essential for predicting the rate at which an impurity will form under different storage conditions. The degradation of a parent drug, which leads to impurity formation, often follows specific kinetic models, such as zero-order or first-order kinetics.

Studies on the oxidative degradation of Sofosbuvir have indicated that the reaction follows first-order kinetics with respect to both the drug and the oxidizing agent. researchgate.net This implies that the rate of degradation of Sofosbuvir, and consequently the rate of formation of related impurities like Impurity L, is directly proportional to the concentration of the parent drug. By determining the rate constants at different temperatures, the Arrhenius equation can be used to predict the rate of impurity formation at various storage temperatures. This modeling is a powerful tool for establishing appropriate shelf lives and storage conditions for the drug product.

Regulatory Framework and Quality Assurance Considerations for Sofosbuvir Impurity L

International Council for Harmonisation (ICH) Guidelines Pertaintaining to Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a series of globally recognized guidelines to ensure the safety, efficacy, and quality of pharmaceutical products. A critical aspect of this is the control of impurities in drug substances and drug products. For a specific compound like Sofosbuvir (B1194449) impurity L, these guidelines provide a comprehensive regulatory framework for its identification, reporting, qualification, and control throughout the lifecycle of the Sofosbuvir drug substance and its corresponding drug product. Adherence to these guidelines is mandatory for the registration of pharmaceuticals in ICH regions, including Europe, Japan, and the United States.

ICH Q3A(R2): Impurities in New Drug Substances

The ICH Q3A(R2) guideline provides a framework for the control of organic impurities in new drug substances, which are the active pharmaceutical ingredients (APIs). europa.eu This guidance is directly applicable to Sofosbuvir impurity L when it is present in the Sofosbuvir API as a result of the manufacturing process or storage. europa.eu The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. ich.org

The core principle of ICH Q3A(R2) is to define limits for impurities to ensure the safety of the API. slideshare.net The process involves:

Reporting: Any impurity exceeding the reporting threshold must be documented in regulatory submissions. europa.eu

Identification: If an impurity level surpasses the identification threshold, its chemical structure must be elucidated. youtube.com

Qualification: When an impurity's concentration is above the qualification threshold, its biological safety must be established through the evaluation of toxicological data. slideshare.netslideshare.net

For Sofosbuvir, the typical maximum daily dose is 400 mg. Based on this, the thresholds from the ICH Q3A(R2) guideline are determined as outlined in the table below.

ICH Q3A(R2) Thresholds for this compound (MDD ≤ 2 g/day )

Threshold Limit Description
Reporting ≥ 0.05% The level above which an impurity must be reported in a registration application.
Identification > 0.10% or 1.0 mg/day intake, whichever is lower The level above which the structure of an impurity must be determined.

| Qualification | > 0.15% or 1.0 mg/day intake, whichever is lower | The level above which the biological safety of an impurity must be established. |

ICH Q3B(R2): Impurities in New Drug Products

While ICH Q3A(R2) focuses on the drug substance, ICH Q3B(R2) addresses impurities in the finished new drug product. europa.eufda.gov This guideline is particularly relevant if this compound is a degradation product, meaning it forms or increases during the manufacturing of the final dosage form (e.g., tablets) or during storage over the product's shelf life. ich.org

The guideline complements ICH Q3A(R2) and outlines thresholds for degradation products. ich.org Impurities that are also present in the drug substance and remain unchanged in the drug product are typically controlled by the drug substance specification. However, any new impurity formed or any impurity that increases to a significant level in the drug product falls under the purview of ICH Q3B(R2). ich.org The thresholds for reporting, identification, and qualification of degradation products are similar to those for process impurities but are specifically applied to the finished product. youtube.com

ICH Q3B(R2) Thresholds for this compound as a Degradation Product (MDD 400 mg)

Threshold Limit Description
Reporting ≥ 0.1% The level above which a degradation product must be reported.
Identification > 0.2% or 2 mg/day intake, whichever is lower The level above which the structure of a degradation product must be determined.

| Qualification | > 0.5% or 5 mg/day intake, whichever is lower | The level above which the biological safety of a degradation product must be established. |

ICH Q3C(R8/R9): Impurities: Residual Solvents (if applicable to origin)

The ICH Q3C(R8/R9) guideline focuses on controlling the amount of residual solvents in pharmaceutical products. ich.org Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or drug products and are not completely removed by practical manufacturing techniques. ich.orgeuropa.eu

Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental hazard. ich.org

Class 2: Solvents to be limited in concentration due to their inherent toxicity. fda.gov

Class 3: Solvents with low toxic potential, for which a Permitted Daily Exposure (PDE) of 50 mg/day or more is considered acceptable. ich.org

The manufacturing process for Sofosbuvir must be designed to use solvents of lower toxicity where possible and to reduce all residual solvents to levels at or below the acceptable limits defined in the guideline.

ICH Q3D(R2): Guideline for Elemental Impurities (if applicable to origin)

The ICH Q3D(R2) guideline provides a framework for the assessment and control of elemental impurities in drug products. europa.eueuropa.eu Elemental impurities are traces of metals that can be present in the drug product from various sources, including intentionally added catalysts, raw materials, manufacturing equipment, or container closure systems. ich.org

ICH Q3D Classification of Elemental Impurities

Class Description Elements Included
Class 1 Highly toxic across all routes of administration. As, Cd, Hg, Pb
Class 2A Toxic with a high probability of occurrence. Co, Ni, V
Class 2B Toxic with a lower probability of occurrence. Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl

| Class 3 | Relatively low toxicity by oral route. | Ba, Cr, Cu, Li, Mo, Sb, Sn |

ICH Q1A(R2): Stability Testing of New Drug Substances and Products

The ICH Q1A(R2) guideline is fundamental to understanding how the quality of a drug substance and drug product changes over time under the influence of environmental factors like temperature, humidity, and light. ich.org This guideline defines the stability data package required for a registration application. ikev.org

For this compound, stability testing is critical. These studies are designed to:

Identify and monitor the formation and growth of Impurity L, particularly if it is a degradation product. oup.com

Establish a re-test period for the Sofosbuvir drug substance and a shelf life for the finished drug product. ich.org

Determine recommended storage conditions. ikev.org

The process includes long-term, intermediate, and accelerated stability studies. ich.orgeuropa.eu Additionally, forced degradation (stress testing) is performed to identify likely degradation products that might form under more extreme conditions, which helps in developing and validating stability-indicating analytical methods. oup.comeuropa.euresearchgate.net

ICH Q1A(R2) General Stability Testing Conditions

Study Storage Condition Minimum Time Period at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities

The ICH M7(R2) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities, which pose a potential carcinogenic risk. ich.orgnih.gov This guideline is crucial for impurities that have structural features of concern, as it often requires much lower control limits than those specified in ICH Q3A/Q3B. fda.goveuropa.eu

The application of ICH M7(R2) to this compound involves a systematic process:

Hazard Assessment: The structure of this compound is evaluated for any structural alerts (SA) for mutagenicity using computational toxicology (in silico) methods.

Classification: Based on the in silico assessment and any available experimental data, the impurity is classified into one of five classes to determine the necessary follow-up actions. researchgate.net

Control: If an impurity is confirmed as mutagenic (Class 1 or 2), it must be controlled at or below a compound-specific acceptable intake or a default Threshold of Toxicological Concern (TTC). The TTC for lifetime exposure is 1.5 µ g/day . researchgate.net This level is considered to represent a negligible cancer risk.

This rigorous assessment ensures that even at trace levels, potentially carcinogenic impurities are strictly controlled to protect patient safety. ich.org

ICH M7(R2) Impurity Classification Framework

Class Description Recommended Action
Class 1 Known mutagenic carcinogens. Control to compound-specific acceptable limit.
Class 2 Known mutagens with unknown carcinogenic potential. Control at or below the TTC (e.g., 1.5 µ g/day ).
Class 3 Impurities with a structural alert, but with data suggesting they are not mutagenic. Treat as a non-mutagenic impurity (as per ICH Q3A/B).
Class 4 Impurities with no structural alert. Treat as a non-mutagenic impurity (as per ICH Q3A/B).

| Class 5 | Impurities with a structural alert and evidence of being non-mutagenic at the level being controlled. | Control to a level that ensures mutagenicity is not expressed. |

Pharmacopeial Standards and Monographs (General aspects of impurity control)

Pharmacopeial standards, such as those from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the International Council for Harmonisation (ICH) guidelines, provide the foundational framework for the control of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir. oceanicpharmachem.comgmpinsiders.com The ICH Q3A(R2) guideline is particularly relevant, as it outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances. ich.orgeuropa.eugmp-compliance.org

These guidelines classify impurities into organic, inorganic, and residual solvents. ich.orggally.ch this compound, being a diastereoisomer, falls under the category of organic impurities. The control strategy for such impurities is dictated by thresholds linked to the maximum daily dose of the drug. ich.org Manufacturers must report any impurity exceeding the reporting threshold, identify any impurity above the identification threshold, and qualify the safety of any impurity present at a level greater than the qualification threshold. mca.gm Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. gally.ch

Official monographs for Sofosbuvir in various pharmacopeias list the known and specified impurities that must be monitored. who.intusp.org While a specific monograph detailing Impurity L may not be publicly ubiquitous, any unidentified impurity detected above the identification threshold during manufacturing or stability testing would trigger rigorous investigation and characterization. fda.gov Analytical procedures used for detecting and quantifying impurities must be validated to ensure they are suitable for their intended purpose, demonstrating specificity, accuracy, and precision. gmpinsiders.commca.gm

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Quality by Design (QbD) Principles in Impurity Control

The core of QbD in impurity control involves:

Process Understanding: Gaining a deep understanding of the manufacturing process to identify parameters that could influence the formation of Impurity L. gmpinsiders.com For a diastereoisomer, this could involve specific reaction temperatures, pressures, solvents, or catalysts used in the synthetic steps of Sofosbuvir. daicelpharmastandards.comeuropa.eu

Risk Assessment: Identifying and evaluating the process parameters that pose a risk to meeting the CQA for Impurity L.

Design Space: Developing a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. gmpinsiders.comresearchgate.net Operating within this defined space ensures that the level of Impurity L remains consistently below the accepted limit.

Control Strategy: Implementing a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. researchgate.netfreyrsolutions.com This includes controls on raw materials, in-process checks, and final product specifications. grace.com

By applying QbD, manufacturers can proactively minimize the formation of this compound, rather than simply removing it after it has formed, leading to a more consistent and reliable manufacturing process. freyrsolutions.comacdlabs.com

Table 2: Application of QbD Principles for this compound Control

QbD ElementApplication to Impurity L Control
Quality Target Product Profile (QTPP) Defines the required purity profile of the final Sofosbuvir product.
Critical Quality Attributes (CQAs) Establishes the acceptance criterion (maximum level) for Impurity L.
Process Parameter Identification Identifies manufacturing steps and parameters (e.g., temperature, pH, reaction time) that could influence the formation of the diastereoisomeric Impurity L.
Risk Assessment (ICH Q9) Ranks the identified process parameters based on their potential impact on the level of Impurity L.
Design Space Development Defines the ranges for critical process parameters within which the formation of Impurity L is consistently minimized and controlled.
Control Strategy Implements controls on raw materials, in-process monitoring, and final specification testing to ensure Impurity L remains within its defined limit.

Risk Assessment and Management for Impurity L

Quality Risk Management (QRM), as detailed in ICH Q9, is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. gmpinsiders.com A thorough risk assessment is essential for managing potential safety and quality issues associated with this compound. ispe.orgpharmaknowledgeforum.com

The risk assessment process for Impurity L involves several key steps:

Risk Identification: This step aims to identify all potential sources of Impurity L. Given it is a diastereoisomer, its formation is inherently linked to the stereochemistry of the Sofosbuvir synthesis process. Potential risks could include the quality of starting materials, specific reaction conditions, or inadequate purification steps. ispe.orgregistech.com

Risk Analysis: The likelihood of Impurity L forming and the severity of its potential impact on product quality and patient safety are evaluated. pharmaknowledgeforum.com The analysis would consider process capability and the potential for the impurity to be purged by downstream process steps.

Risk Evaluation: The identified and analyzed risk is compared against given risk acceptance criteria. The central question is whether the risk of Impurity L exceeding its acceptable limit is low enough to be considered controlled. freyrsolutions.com

Based on this assessment, a risk management and control strategy is developed. This strategy could include optimizing the synthetic process to favor the formation of the correct Sofosbuvir isomer, introducing additional purification steps, or implementing highly sensitive in-process analytical tests to monitor and control the level of Impurity L in real-time. freyrsolutions.compharmaguru.co The entire risk management process is iterative, with risks being reviewed and reassessed as more process knowledge is gained or when changes to the manufacturing process are proposed. ispe.org

Table 3: Hypothetical Risk Assessment for this compound

Potential Risk Risk Identification (Potential Cause) Risk Analysis (Impact & Likelihood) Risk Control & Mitigation Strategy
Formation of Impurity L Non-optimal temperature or pressure during a critical stereospecific reaction step.Impact: High (could affect efficacy/safety). Likelihood: Medium (dependent on process robustness).Implement strict process controls (e.g., automated temperature monitoring) and define a design space for the reaction.
Carryover of Impurity L Inefficient crystallization or chromatographic purification step fails to remove the diastereoisomer.Impact: High (final product contamination). Likelihood: Low to Medium.Optimize purification methods; validate the capacity of the process to remove Impurity L.
Inadequate Detection The analytical method (e.g., HPLC) lacks the resolution to separate Impurity L from the main Sofosbuvir peak.Impact: High (impurity level unknown). Likelihood: Low (if method development is robust).Develop and validate a stereospecific analytical method with appropriate resolution and sensitivity as per ICH Q2 guidelines.

Future Research Directions and Methodological Advancements Pertaining to Sofosbuvir Impurity L

Computational Chemistry and In Silico Prediction of Impurity Formation Pathways

Computational chemistry and in silico modeling are poised to revolutionize the prediction and understanding of impurity formation during drug synthesis. For diastereomeric impurities like Sofosbuvir (B1194449) Impurity L, these tools can provide invaluable insights into the reaction mechanisms that lead to their formation.

Molecular docking and molecular dynamics (MD) simulations are powerful techniques to investigate the stereoselectivity of reactions. nih.gov By modeling the interactions between reactants, catalysts, and intermediates at the atomic level, researchers can predict the most likely transition states and, consequently, the preferred stereochemical outcome. For instance, computational studies can be employed to understand the binding of sofosbuvir precursors to enzymatic or chemical catalysts, revealing the subtle energetic differences that favor the formation of the desired (Sp)-diastereomer over the undesired (Rp)-diastereomer (Impurity L). nih.gov

These in silico approaches can help in:

Rational Catalyst Design: Designing catalysts that sterically or electronically favor the formation of the desired Sofosbuvir isomer.

Reaction Condition Optimization: Predicting the optimal temperature, pressure, and solvent conditions to maximize the yield of Sofosbuvir and minimize the formation of Impurity L.

Understanding Side Reactions: Elucidating the pathways of competing side reactions that may lead to the formation of various impurities.

A study focused on improving the stereoselectivity of phosphotriesterase (PTE) for the kinetic resolution of chiral phosphates, such as those used in the synthesis of sofosbuvir, utilized molecular docking and MD simulations to analyze the binding poses of different stereoisomers. nih.gov This research highlights the potential of computational methods to guide the engineering of enzymes for more efficient and selective synthesis, thereby reducing the formation of diastereomeric impurities.

Table 1: Application of Computational Tools in Impurity Prediction

Computational Technique Application in Sofosbuvir Impurity L Research Potential Outcome
Molecular Docking Simulating the binding of sofosbuvir precursors to catalysts. nih.gov Identification of key interactions influencing stereoselectivity.
Molecular Dynamics (MD) Simulations Validating the stability of docked poses and exploring conformational changes over time. nih.gov A more accurate prediction of the favored reaction pathway.
Quantum Mechanics (QM) Calculations Calculating the energy barriers for the formation of Sofosbuvir versus Impurity L. Quantitative prediction of the diastereomeric ratio under different conditions.

Green Chemistry Principles in Impurity Mitigation and Sustainable Synthesis

The application of green chemistry principles is becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and enhance process efficiency. mdpi.com In the context of Sofosbuvir synthesis, green chemistry can play a significant role in mitigating the formation of Impurity L.

Key green chemistry strategies for impurity control include:

Catalysis: The use of highly selective catalysts, including biocatalysts (enzymes), can significantly improve the stereoselectivity of the phosphorylation step, which is crucial for controlling the formation of diastereomers. Research into stereoselective synthesis of Sofosbuvir has shown that the choice of protecting groups and phosphorylation reagents can dramatically influence the diastereomeric ratio. researchgate.net

Alternative Solvents: The use of greener solvents can influence reaction kinetics and selectivity, potentially favoring the formation of the desired isomer.

Process Intensification: Continuous flow chemistry offers better control over reaction parameters such as temperature and mixing, which can lead to improved selectivity and reduced impurity formation compared to traditional batch processes.

By designing synthetic routes that are inherently more selective, the reliance on downstream purification steps to remove impurities like Impurity L can be minimized, leading to a more sustainable and cost-effective manufacturing process.

Application of Chemometrics in Impurity Data Analysis and Process Understanding

Chemometrics involves the use of multivariate statistics and mathematical modeling to extract meaningful information from complex chemical data. scispace.comresearchgate.net In the manufacturing of Sofosbuvir, large datasets are generated from various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), used for impurity profiling. conferenceworld.in

Chemometric tools can be applied to:

Pattern Recognition: Principal Component Analysis (PCA) can be used to analyze HPLC data from multiple batches to identify patterns and correlations between process parameters and the formation of Impurity L.

Predictive Modeling: Partial Least Squares (PLS) regression can be used to build models that predict the level of Impurity L based on specific process parameters, allowing for proactive process control.

Multivariate Statistical Process Control (MSPC): This allows for the real-time monitoring of the manufacturing process, providing early warnings of deviations that could lead to an increase in the formation of Impurity L.

By applying chemometrics, manufacturers can gain a deeper understanding of the factors influencing the formation of this compound, leading to more robust and controlled manufacturing processes.

Table 2: Chemometric Methods for Impurity Data Analysis

Chemometric Method Description Application to this compound
Principal Component Analysis (PCA) A dimensionality reduction technique that identifies the principal sources of variation in a dataset. scispace.comresearchgate.net Identifying correlations between process parameters and the formation of Impurity L.
Partial Least Squares (PLS) A regression method that relates a set of predictor variables to a set of response variables. scispace.comresearchgate.net Building predictive models for the concentration of Impurity L based on process conditions.
Multivariate Statistical Process Control (MSPC) The application of multivariate statistical methods to monitor and control a process. Real-time monitoring of the Sofosbuvir synthesis process to prevent deviations leading to increased Impurity L levels.

Emerging Analytical Technologies for Real-Time Impurity Monitoring and High-Throughput Analysis

The development of advanced analytical technologies is crucial for the effective monitoring and control of impurities. Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies that encourages the use of in-line, on-line, and at-line analytical tools for real-time process monitoring and control. mt.comwikipedia.orglongdom.org

For this compound, emerging analytical technologies include:

In-line Spectroscopic Techniques: Techniques such as Near-Infrared (NIR) and Raman spectroscopy can be integrated directly into the production line to provide real-time information on the chemical composition of the reaction mixture. mt.comwikipedia.org This allows for the continuous monitoring of the formation of Sofosbuvir and Impurity L, enabling immediate process adjustments if deviations are detected.

High-Throughput Screening (HTS): Automated HTS systems can be used to rapidly screen a large number of reaction conditions to identify those that minimize the formation of Impurity L. sbpdiscovery.org This can significantly accelerate process development and optimization.

Advanced Chromatographic Techniques: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) provides enhanced separation efficiency and sensitivity for the detection and quantification of closely related impurities like diastereomers. nih.gov

The implementation of these advanced analytical technologies will enable a shift from a reactive, testing-based approach to a proactive, control-based approach for managing impurities like this compound, ultimately leading to higher quality and more consistent drug products.

Q & A

Q. What analytical techniques are recommended for quantifying Sofosbuvir Impurity L in bulk and pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method, with validation parameters including linearity (R² > 0.999), accuracy (97–102% recovery for the drug; 80–120% for impurities), and precision (%RSD ≤ 2) . A mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (50:50) at 1.0 mL/min flow rate provides optimal resolution, with retention times of 3.674 min (sofosbuvir) and 5.704 min (phosphoryl impurity) .

Q. How are chromatographic conditions optimized to distinguish this compound from other process-related impurities?

System suitability tests under International Pharmacopoeia guidelines require a peak-to-valley ratio (Hp/Hv) ≥ x (determined via reference standards) and signal-to-noise ratio ≥ 10 for sofosbuvir . Relative retention times (RRT) for impurities are critical: for example, Impurity A (RRT 0.98) and Impurity B (RRT 1.05) must be resolved from the main peak .

Q. What regulatory thresholds apply to this compound in pharmaceutical products?

Acceptance criteria include individual impurity limits ≤ 0.15% and total impurities ≤ 1.0% (measured at 260 nm). Peaks below 0.05% of the main compound’s area are disregarded .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification data between published methods?

Cross-validate methods using orthogonal techniques (e.g., LC-MS/MS) and assess inter-laboratory reproducibility. For example, a reported recovery of 107.8% for Impurity L at 80% spiked concentration may indicate matrix effects, necessitating matrix-matched calibration . Systematic reviews of method parameters (e.g., column type, detection wavelength) can identify sources of variability .

Q. What strategies are effective for structural elucidation of unknown degradation products related to this compound?

Two-dimensional liquid chromatography coupled with tandem mass spectrometry (2D-LC-MS/MS) enables impurity isolation and fragmentation analysis. For example, an unknown impurity in oseltamivir was identified via MS/MS fragmentation patterns and synthetic confirmation . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) further validate proposed structures .

Q. How should degradation pathways for this compound be modeled under accelerated stability conditions?

Design stress studies (e.g., hydrolysis, oxidation, photolysis) and monitor degradation kinetics using Arrhenius equations. For phosphorylated impurities, acidic conditions may accelerate hydrolysis, requiring pH-controlled stability chambers . Data should be analyzed using multivariate tools to identify critical degradation factors.

Q. What experimental designs minimize co-elution of this compound with isobaric impurities?

Employ gradient elution with buffered mobile phases (e.g., ammonium formate) to enhance selectivity. For example, adjusting the acetonitrile gradient from 40% to 60% over 10 minutes improved resolution of Impurity L from a co-eluting isomer in a validated method . Design-of-experiment (DoE) approaches, such as factorial designs, optimize column temperature and pH .

Data Analysis and Reporting

Q. How can researchers ensure reproducibility when reporting impurity profiling data?

Follow ICH Q2(R1) guidelines for validation parameters and include raw chromatograms, peak integration settings, and system suitability results in supplementary materials . Use standardized templates for reporting recovery rates (e.g., Tables 5–6 in ) and linearity ranges (e.g., 10–30 μg/mL for Impurity L) .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in Impurity L levels?

Apply ANOVA to compare impurity means across batches and calculate process capability indices (e.g., Cpk). For example, a %RSD > 2% in precision studies () suggests process variability requiring root-cause analysis .

Tables for Key Parameters

Parameter Sofosbuvir Impurity L
Linearity Range (μg/mL)160–48010–30
LOD (μg)0.040.125
LOQ (μg)0.120.375
Recovery at 100%101.9%104.6%

Data sourced from validated RP-HPLC methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Sofosbuvir impurity L
Reactant of Route 2
Reactant of Route 2
Sofosbuvir impurity L

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.